Spectinomycin

Antimicrobial susceptibility Neisseria gonorrhoeae MIC comparison

Spectinomycin (CAS 1695-77-8) is an aminocyclitol antibiotic produced by Streptomyces spectabilis, classified as chemically related to aminoglycosides but functionally and mechanistically distinct. It exerts bacteriostatic activity through reversible binding to the 30S ribosomal subunit, inhibiting bacterial protein synthesis by blocking translocation of peptidyl-tRNA from the A-site to the P-site without inducing translational misreading.

Molecular Formula C14H24N2O7
Molecular Weight 332.35 g/mol
CAS No. 1695-77-8; 21736-83-4; 22189-32-8; 22193-75-5
Cat. No. B15565930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpectinomycin
CAS1695-77-8; 21736-83-4; 22189-32-8; 22193-75-5
Molecular FormulaC14H24N2O7
Molecular Weight332.35 g/mol
Structural Identifiers
InChIInChI=1S/C14H24N2O7/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14/h5,7-13,15-16,18-20H,4H2,1-3H3/t5-,7-,8+,9+,10+,11-,12-,13+,14+/m1/s1
InChIKeyUNFWWIHTNXNPBV-WXKVUWSESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityEasily soluble in cold water
1.50e+02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Spectinomycin for Procurement: Aminocyclitol Antibiotic Sourcing Guide (CAS 1695-77-8)


Spectinomycin (CAS 1695-77-8) is an aminocyclitol antibiotic produced by Streptomyces spectabilis, classified as chemically related to aminoglycosides but functionally and mechanistically distinct [1]. It exerts bacteriostatic activity through reversible binding to the 30S ribosomal subunit, inhibiting bacterial protein synthesis by blocking translocation of peptidyl-tRNA from the A-site to the P-site without inducing translational misreading [2]. Spectinomycin is clinically approved for intramuscular administration as a single 2 g dose for uncomplicated gonorrhea and is widely used in veterinary medicine for bovine respiratory disease caused by Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni [3]. Unlike typical aminoglycosides such as gentamicin and streptomycin, spectinomycin lacks a 2-deoxystreptamine ring in its core structure, which contributes to its divergent pharmacological and toxicological profile [4].

Why Spectinomycin Cannot Be Interchanged with Gentamicin, Streptomycin, or Other Aminoglycosides


Despite being grouped under the broad 'aminoglycoside' umbrella in procurement catalogs, spectinomycin exhibits fundamental structural and functional divergence from classical aminoglycosides that precludes direct substitution. Spectinomycin lacks the 2-deoxystreptamine ring common to gentamicin, streptomycin, kanamycin, and amikacin, resulting in a distinct aminocyclitol core [1]. This structural difference manifests in three critical procurement-relevant outcomes: (i) spectinomycin does not cause translational misreading, unlike streptomycin, which is bactericidal and induces codon misreading [2]; (ii) spectinomycin is essentially non-ototoxic in vitro at 1 mM concentration, whereas gentamicin, neomycin, and amikacin demonstrate significant cochlear hair cell damage at equivalent concentrations [3]; and (iii) the cross-resistance profile differs markedly—the aadA gene family confers resistance to both spectinomycin and streptomycin, but other aminoglycoside-modifying enzymes such as AAC(3) and AAC(6′) inactivate gentamicin and amikacin without affecting spectinomycin [4]. Generic substitution based solely on class designation ignores these quantifiable differences, creating both clinical and procurement risk.

Spectinomycin: Quantitative Comparative Evidence for Scientific Selection


Spectinomycin vs. Gentamicin: In Vitro Potency Against Neisseria gonorrhoeae Clinical Isolates

In a head-to-head comparative study of 34 clinical N. gonorrhoeae isolates, spectinomycin demonstrated superior in vitro susceptibility rates compared to gentamicin. Spectinomycin achieved 100% susceptibility (MIC range 8–64 mg/L, MIC50 16 mg/L, MIC90 32 mg/L) using EUCAST breakpoints, whereas gentamicin exhibited only 52.9% susceptibility and 47.1% intermediate susceptibility (MIC range 2–16 mg/L, MIC50 4 mg/L, MIC90 8 mg/L) [1]. While gentamicin showed lower absolute MIC50 and MIC90 values numerically, the lack of standardized susceptibility breakpoints for gentamicin against N. gonorrhoeae complicates clinical interpretation and procurement decision-making [2].

Antimicrobial susceptibility Neisseria gonorrhoeae MIC comparison Aminoglycoside

Spectinomycin Sustained High Susceptibility (100%) in MDR Neisseria gonorrhoeae Cohort vs. Comparator Antibiotics

In a 2023 study evaluating 117 clinical N. gonorrhoeae isolates with high-level multidrug resistance, spectinomycin maintained 100% susceptibility, whereas comparator antibiotics demonstrated marked resistance: penicillin (91.5% resistant), ciprofloxacin (96.5% resistant), azithromycin (8.5% resistant), ceftriaxone (10.3% decreased susceptibility/resistant), and cefixime (10.3% decreased susceptibility/resistant) [1]. The MIC range for spectinomycin was 4–12 mg/L with MIC50 and MIC90 values both at 12 mg/L, well below the susceptibility breakpoint of ≤64 mg/L [2].

Antimicrobial resistance Neisseria gonorrhoeae MDR Susceptibility surveillance

Spectinomycin vs. Aminoglycosides: Differential Ototoxicity Ranking in Cochlear Hair Cell Assays

In a direct comparative in vitro study using cochlear outer hair cell cultures from early post-natal mice, spectinomycin ranked as the least ototoxic among all aminoglycoside and aminocyclitol antibiotics tested. Qualitative assessment of apical surface damage at equimolar concentrations (0.25–1.0 mM) established the toxicity ranking: neomycin > gentamicin > dihydrostreptomycin > amikacin > neamine > spectinomycin. At 1 mM concentration, spectinomycin was essentially non-toxic to outer hair cells, whereas gentamicin and amikacin caused significant apical surface distensions and cytoplasmic organelle disruption [1].

Ototoxicity Aminoglycoside Cochlear toxicity In vitro model

Spectinomycin in Bovine Respiratory Disease Pathogens: MIC90 of 32 mg/L with 93.5–98.6% Susceptibility

In a pre-licensing renewal surveillance study of 302 bovine respiratory tract isolates (154 P. multocida and 148 M. haemolytica) collected in Germany, spectinomycin demonstrated MIC90 values of 32 mg/L for both pathogens. Susceptibility rates were 93.5% for P. multocida and 98.6% for M. haemolytica. Notably, PCR analysis of the spectinomycin-resistant isolates failed to detect any known aadA gene subtypes, nor the spc or aad(9) genes, suggesting that the resistance mechanism in these strains differs from those documented in other gram-negative and gram-positive bacteria [1]. This baseline dataset was specifically generated to assess spectinomycin's viability prior to veterinary licensing renewal, providing a robust evidence base for procurement decisions in bovine health programs [2].

Veterinary antimicrobials Bovine respiratory disease Pasteurella multocida Mannheimia haemolytica

Spectinomycin + Lincomycin Synergistic Combination: Documented Utility Against Mycoplasma spp.

US Patent 3,679,787 (1972) established that the combination of lincomycin and spectinomycin exhibits synergistic activity against mycoplasma infections, including PPLO and L-forms, at dosage ranges of 50–1000 mg of each component with lincomycin:spectinomycin weight ratios from approximately 25:75 to 75:25 [1]. This synergistic combination has been commercially developed into veterinary products indicated for respiratory and enteric infections in cattle, swine, and poultry where Mycoplasma spp. are implicated [2]. Chinese patent CN111973613B further discloses compound spectinomycin powder injection formulations combining spectinomycin and lincomycin with stabilizers and pH regulators, demonstrating continued industrial investment in this specific combination [3].

Synergistic combinations Mycoplasma Veterinary therapeutics Antimicrobial synergy

Spectinomycin Absence of Cross-Resistance with Penicillin in N. gonorrhoeae

Definitive in vitro studies have established that there is no cross-resistance between spectinomycin and penicillin in N. gonorrhoeae. This finding is clinically significant because penicillinase-producing N. gonorrhoeae (PPNG) strains, which emerged globally in the late 1970s and 1980s, remained fully susceptible to spectinomycin [1]. The mechanistic basis for this lack of cross-resistance lies in the distinct resistance mechanisms: penicillin resistance is primarily mediated by β-lactamase production (blaTEM genes) or altered penicillin-binding proteins (mosaic penA alleles), whereas spectinomycin resistance is associated with 16S rRNA mutations (positions 1187, C1192T) or ribosomal protein S5 alterations (rpsE mutations), with no overlap in resistance determinants [2].

Cross-resistance Neisseria gonorrhoeae Penicillin Resistance mechanisms

Spectinomycin: Evidence-Backed Research and Industrial Application Scenarios


Second-Line Therapy for Multidrug-Resistant Neisseria gonorrhoeae Infections

Procurement for public health programs or clinical settings managing MDR gonorrhea. Spectinomycin maintained 100% susceptibility among 117 MDR N. gonorrhoeae isolates in a 2023 study, whereas first-line agents ceftriaxone and cefixime exhibited 10.3% decreased susceptibility/resistance, azithromycin 8.5% resistance, and older agents ciprofloxacin and penicillin showed 96.5% and 91.5% resistance, respectively [1]. Single 2 g intramuscular administration achieved 96.7% microbiological eradication in a clinical cohort of 210 male patients with gonococcal urethritis, including one isolate with an MIC of 128 μg/mL that represented a multidrug-resistant strain with resistance to ciprofloxacin, tetracycline, penicillin, and cephalosporins except ceftriaxone [2].

Veterinary Bovine Respiratory Disease (BRD) Management

Procurement for cattle health programs targeting BRD. Spectinomycin demonstrated MIC90 values of 32 mg/L against both P. multocida and M. haemolytica, with susceptibility rates of 93.5% and 98.6%, respectively, in a pre-licensing renewal surveillance study of 302 bovine respiratory isolates [3]. SpectoGard (spectinomycin sulfate sterile solution) is FDA-approved for subcutaneous administration at 10–15 mg/kg body weight daily for BRD treatment associated with Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni [4]. The absence of detectable aadA, spc, or aad(9) resistance genes in the spectinomycin-resistant strains from this study suggests distinct resistance mechanisms that may not cross over to other aminoglycosides [3].

Mycoplasma spp. Combination Therapy in Swine and Poultry

Procurement for veterinary combination products targeting Mycoplasma infections. US Patent 3,679,787 documents synergistic activity of lincomycin and spectinomycin against mycoplasma (PPLO and L-forms) at 50–1000 mg dosages with weight ratios of 25:75 to 75:25 [5]. Commercial veterinary formulations (e.g., Lincospect, Spelinc, Linco Actin) combine lincomycin and spectinomycin for treatment of chronic respiratory disease, airsacculitis, colibacillosis, salmonellosis, and mycoplasmosis in poultry and swine [6]. Chinese patent CN111973613B describes compound spectinomycin powder injection formulations incorporating both agents with stabilizers for enhanced physicochemical stability [7].

Antibiotic Selection Where Ototoxicity Minimization Is Critical

Procurement for applications requiring reduced ototoxicity risk. In a direct comparative in vitro cochlear hair cell assay at 1 mM concentration, spectinomycin was essentially non-toxic and ranked lowest in ototoxic potential among six tested agents (neomycin > gentamicin > dihydrostreptomycin > amikacin > neamine > spectinomycin) [8]. This quantitative safety differentiation supports procurement of spectinomycin over gentamicin, amikacin, or neomycin in scenarios where cochlear toxicity is a decision-limiting factor—such as in neonatal or geriatric animal populations, species with known aminoglycoside sensitivity, or research models requiring prolonged antibiotic exposure without confounding auditory damage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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